molecular formula C16H12ClN3S B2770625 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 896058-43-8

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2770625
CAS No.: 896058-43-8
M. Wt: 313.8
InChI Key: BNQFTHSENRSCHW-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorobenzylthio group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the reaction of 4-chlorobenzyl chloride with 6-(pyridin-3-yl)pyridazine-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylthio derivatives: Compounds with similar thioether linkages and chlorobenzyl groups.

    Pyridazine derivatives: Compounds with the pyridazine ring system but different substituents.

Uniqueness

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFTHSENRSCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324136
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896058-43-8
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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